

Torkinib PP242 vs INK128 mTOR inhibition

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Compound Focus: Torkinib

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PP242 vs. INK128: A Direct Comparison

The following table summarizes the core characteristics and experimental data for PP242 and INK128, highlighting key differences in their biochemical profiles and research applications.

Feature	Torkinib (PP242)	INK128 (MLN0128)
Primary Target & Mechanism	ATP-competitive mTOR kinase inhibitor [1] [2] [3]	ATP-competitive mTOR kinase inhibitor [4] [5] [2]
IC₅₀ for mTOR	8 nM (cell-free assay) [1] [3]	<1 nM (sub-nanomolar, cell-free assay) [2]
Inhibition of mTORC1/mTORC2	Inhibits both; IC ₅₀ : 30 nM (mTORC1), 58 nM (mTORC2) [3]	Potently inhibits both complexes [4] [5] [2]
Key Selectivity	>10-100 fold selective for mTOR over PI3K isoforms; also inhibits DNA-PK (IC ₅₀ = 410 nM) [1] [2] [3]	High selectivity against a broad panel of >400 kinases; improved pharmaceutical properties [2]
In Vivo Pharmacokinetics	Used in preclinical mouse models [6] [2]	Orally bioavailable; favorable pharmacokinetics; used in clinical trials [4] [2]

Feature	Torkinib (PP242)	INK128 (MLN0128)
Reported Research Applications	Induces apoptosis and inhibits proliferation/metastasis in gastric cancer cells [6]; overcomes stroma-induced chemoresistance in leukemia [2]	Radiosensitizer in pancreatic carcinoma [4]; synergizes with doxorubicin in neuroblastoma [5]; antitumor activity in multiple myeloma [2]

Experimental Data & Key Findings

Here is a summary of pivotal experimental findings and methodologies from the literature that underscore the applications and efficacy of these inhibitors.

PP242 (Torkinib)

- In Gastric Cancer:** One study demonstrated that PP242 potently inhibited cell proliferation in multiple gastric cancer cell lines (e.g., AGS, MKN45) with IC_{50} values ranging from 50 to 500 nM. The methodology involved **Cell Counting Kit-8 (CCK-8) cell viability assays**. Furthermore, PP242 suppressed metastasis and angiogenesis, as shown through **wound-healing assays, transwell invasion assays, and Matrigel tube formation assays** using human umbilical vein endothelial cells (HUVECs). These effects were linked to the inhibition of the PI3K/AKT/mTOR pathway, confirmed by **western blotting** showing reduced phosphorylation of AKT (Ser473), mTOR (S2448), and p70S6K [6].
- In Hematological Cancers:** PP242, but not rapamycin, induced death in mouse and human Philadelphia chromosome-positive (Ph+) acute leukemia cells. In vivo, PP242 delayed leukemia onset and was more effective than rapamycin when combined with front-line tyrosine kinase inhibitors. Its effect on normal lymphocytes was weaker than that of rapamycin [2].

INK128 (MLN0128)

- As a Radiosensitizer in Pancreatic Cancer:** INK128 enhanced the in vitro radiosensitivity of pancreatic carcinoma cell lines (Miapaca-2, Panc1, PSN1) but had no effect on normal fibroblasts, as determined by **clonogenic survival assays**. The proposed mechanism involves the inhibition of DNA double-strand break repair, evidenced by delayed dispersal of **γH2AX foci** (a DNA damage marker)

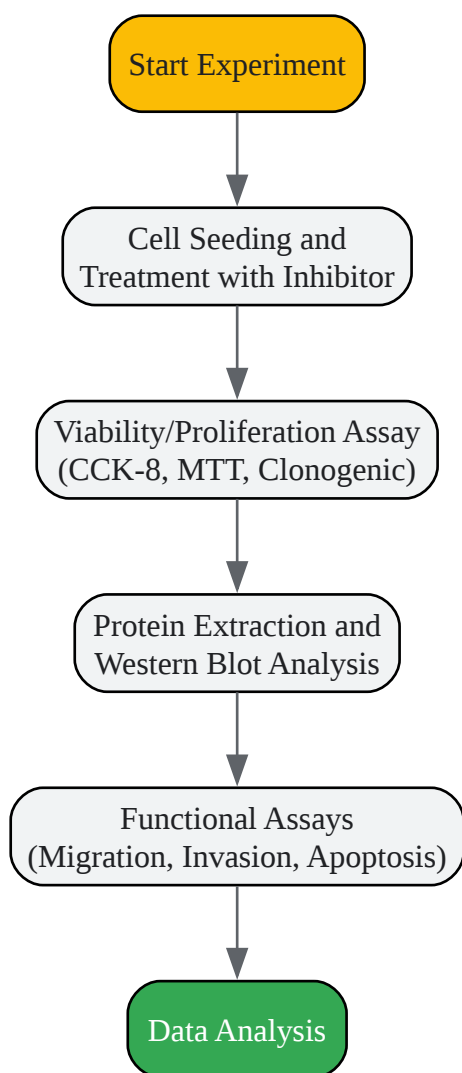
in immunofluorescence experiments. In vivo, INK128 combined with single and fractionated radiation doses significantly enhanced **tumor growth delay** in mouse xenograft models [4].

- **In Neuroblastoma and Chemosensitization:** INK128 suppressed cell viability and anchorage-independent growth in a panel of neuroblastoma cell lines, independent of MYCN status. It potently inhibited mTORC1/2 signaling, shown by decreased phosphorylation of S6K, 4E-BP1, and Akt in western blots. When combined with doxorubicin, INK128 enhanced cytotoxicity and increased PARP cleavage (an apoptosis marker), even in chemoresistant cell lines. These synergistic effects were assessed via **cell viability assays and western blot analysis** [5].

Experimental Protocols Overview

The following workflows summarize the core methodologies used in the cited studies to evaluate the effects of these mTOR inhibitors.

General Workflow for Assessing mTOR Inhibitor Efficacy In Vitro



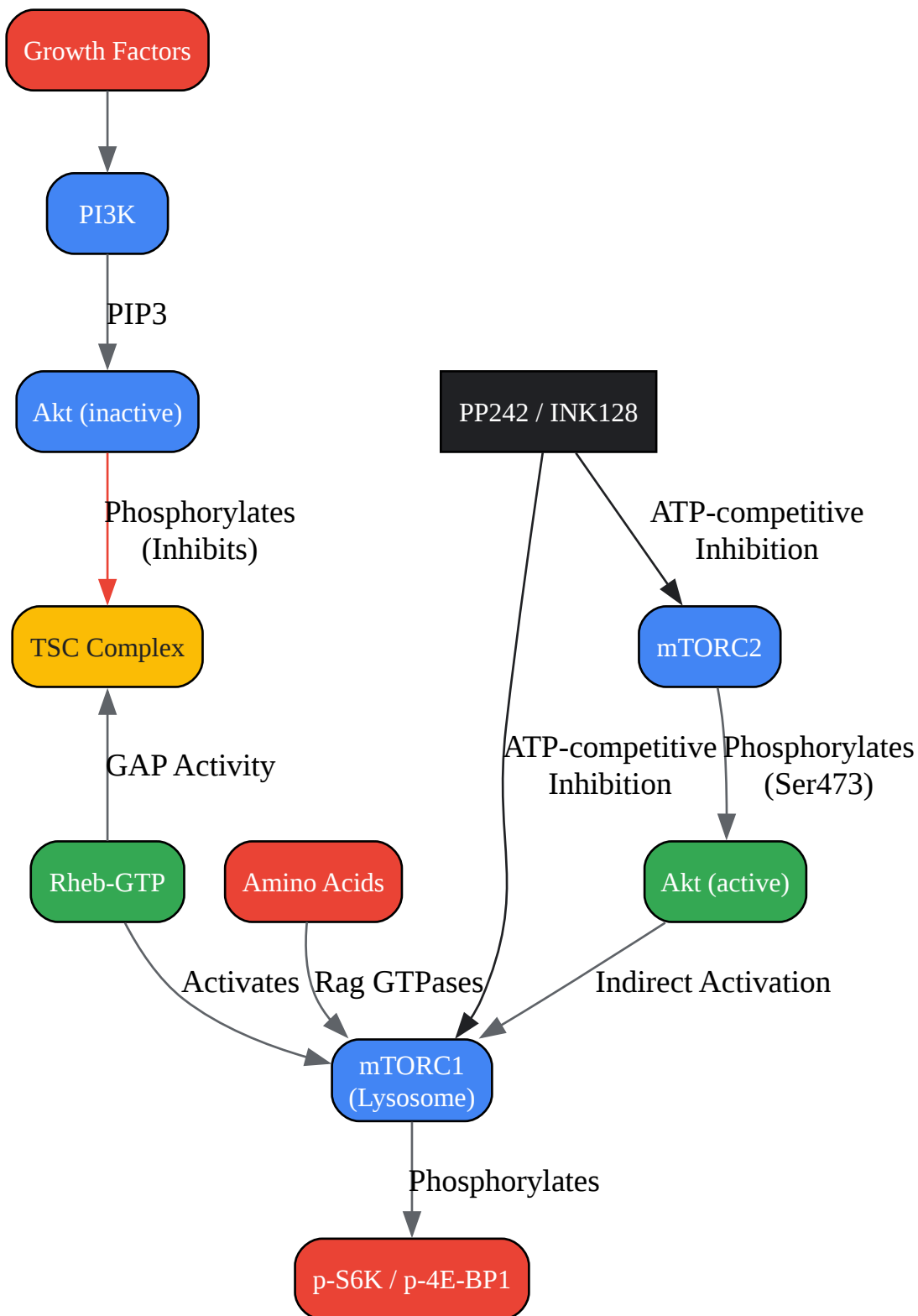
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Commonly Used Assays and Their Purposes

- **Cell Viability/Proliferation (CCK-8, MTT):** Determine the IC_{50} and cytotoxic effects of the inhibitor [6] [5].
- **Western Blotting:** Confirm target engagement by analyzing phosphorylation status of key mTOR effectors like p-S6K (Thr389), p-4E-BP1 (Thr37/46), and p-Akt (Ser473) [4] [6] [5].
- **Clonogenic Survival Assay:** Evaluate long-term cell reproductive viability after treatments such as radiation or drug exposure [4].
- **Functional Assays (Wound Healing, Transwell):** Investigate anti-metastatic potential by measuring cell migration and invasion [6].
- **Flow Cytometry (Annexin V/PI Staining):** Quantify apoptosis and analyze cell cycle distribution [5].

mTOR Inhibition Signaling Pathway

This diagram illustrates the mechanism of action of ATP-competitive inhibitors like PP242 and INK128 within the context of the mTOR signaling network.



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Key Insights for Researchers

- **Choosing Between PP242 and INK128:** While both are excellent research tools, **INK128 is often considered the more advanced compound** due to its superior potency, selectivity, and favorable pharmacokinetic profile, which led to its progression into clinical trials [4] [2]. PP242 remains a highly valuable and selective tool for preclinical research, though researchers should be mindful of its off-target activity against DNA-PK at higher concentrations [2] [3].
- **Advantage over First-Generation Inhibitors:** A key rationale for using ATP-competitive inhibitors like PP242 and INK128 is their ability to **completely suppress mTORC1 signaling** (including 4E-BP1 phosphorylation, which is poorly inhibited by rapamycin) and to **concurrently inhibit mTORC2**, thereby blocking Akt activation and preventing a common resistance mechanism seen with rapalogs [4] [2].

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